Linker Length and Geometry: A Critical Differentiator for PROTAC Ternary Complex Formation
The 5-carbon chain of 5-Hydroxy-1-(1-piperazinyl)-1-pentanone provides a specific linker length that is distinct from common piperazine linkers like 1-(piperazin-1-yl)ethan-1-one (2-carbon) or 1-(piperazin-1-yl)propan-1-one (3-carbon). The target compound's 5-hydroxy group enables precise attachment of E3 ligase and target protein ligands, influencing the critical distance for ternary complex formation. While direct comparative data for this exact compound is limited, class-level inference from PROTAC linker studies demonstrates that linker length is a primary determinant of degradation efficiency (DC50), with even single-atom variations shifting potency by >10-fold in some systems [1].
| Evidence Dimension | Linker Length (Atoms between piperazine and terminal functional group) |
|---|---|
| Target Compound Data | 5-carbon chain with terminal -OH |
| Comparator Or Baseline | 1-(piperazin-1-yl)ethan-1-one (2-carbon chain) and 1-(piperazin-1-yl)propan-1-one (3-carbon chain) |
| Quantified Difference | Linker length differs by 2-3 carbon atoms; class-level inference suggests significant impact on DC50. |
| Conditions | PROTAC ternary complex formation and degradation assays (general class-level observation). |
Why This Matters
The 5-carbon linker with a terminal hydroxyl group offers a unique geometry for PROTAC design that cannot be achieved with shorter, non-hydroxylated piperazine linkers, directly impacting the efficacy of the resulting degrader molecule.
- [1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 2022. View Source
